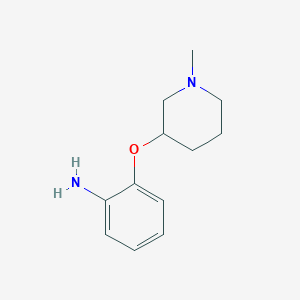
(1-(2,4-Dichlorophenyl)-1H-imidazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2,4-Dichlorophenyl)-1H-imidazol-4-yl)methanol: is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a dichlorophenyl group attached to an imidazole ring, with a methanol group at the 4-position of the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,4-Dichlorophenyl)-1H-imidazol-4-yl)methanol typically involves the reaction of 2,4-dichlorobenzyl alcohol with imidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1-(2,4-Dichlorophenyl)-1H-imidazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
Reduction: Formation of 2,4-dichlorophenylmethanol or 2,4-dichloroaniline.
Substitution: Formation of various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-(2,4-Dichlorophenyl)-1H-imidazol-4-yl)methanol is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal agent. It is also explored for its potential role in the treatment of certain cancers due to its ability to inhibit specific molecular targets.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (1-(2,4-Dichlorophenyl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The compound may also interact with other cellular pathways, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorobenzyl alcohol: Shares the dichlorophenyl group but lacks the imidazole ring.
2,4-Dichlorophenylmethanol: Similar structure but without the imidazole ring.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Uniqueness: (1-(2,4-Dichlorophenyl)-1H-imidazol-4-yl)methanol is unique due to the combination of the dichlorophenyl group and the imidazole ring This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds
Eigenschaften
Molekularformel |
C10H8Cl2N2O |
|---|---|
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
[1-(2,4-dichlorophenyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C10H8Cl2N2O/c11-7-1-2-10(9(12)3-7)14-4-8(5-15)13-6-14/h1-4,6,15H,5H2 |
InChI-Schlüssel |
JIRQWMRQZKNONH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=C(N=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11779550.png)
![2-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11779560.png)
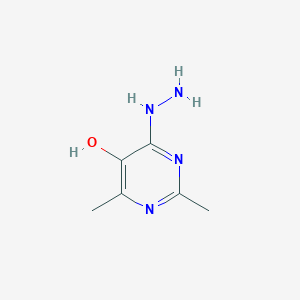
![2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11779577.png)
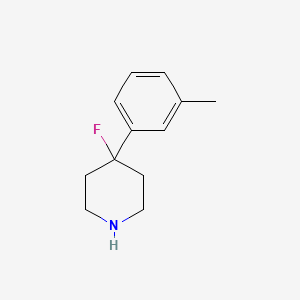
![2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B11779583.png)
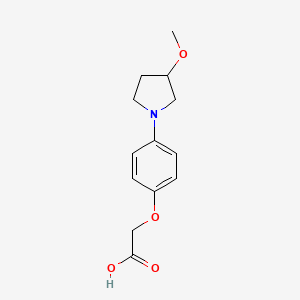
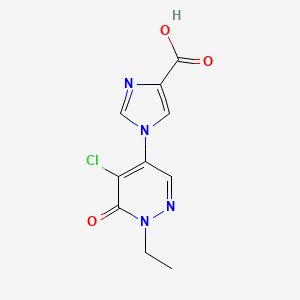
![7-Ethylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B11779597.png)
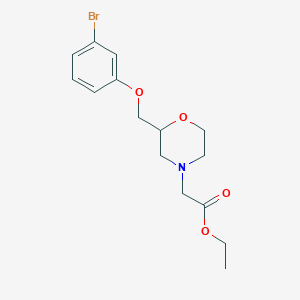
![6-Methoxybenzo[b]thiophen-3-amine](/img/structure/B11779612.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde](/img/structure/B11779619.png)
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11779623.png)
